molecular formula C22H26N2O3 B5432276 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[(4-methoxyphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5432276
M. Wt: 366.5 g/mol
InChI Key: ZUOLBPSADLTMNT-VMPITWQZSA-N
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Description

The compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. They are used in a variety of applications, including as antihypertensives, antipsychotics, and antidepressants .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the piperazine ring, phenyl group, and propenyl group could potentially make it reactive towards electrophiles. The methoxy group might also make the compound more electron-rich and thus more reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the nature and position of its substituents, the presence of any functional groups, and the overall shape and size of the molecule .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action. Piperazine derivatives can have a wide range of biological activities, depending on their exact structure and the nature of their substituents .

properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-26-20-9-11-21(12-10-20)27-18-22(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOLBPSADLTMNT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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